(Hydroxymethyl)triphenylphosphonium chloride

Wittig reaction Olefination Formaldehyde equivalent

(Hydroxymethyl)triphenylphosphonium chloride (CAS 5293-83-4) is a quaternary phosphonium salt with the molecular formula C₁₉H₁₈ClOP and a molecular weight of 328.77 g/mol. It is characterized by a central phosphorus atom bonded to three phenyl groups and a single hydroxymethyl (-CH₂OH) moiety, forming a stable, positively charged cation balanced by a chloride counterion.

Molecular Formula C19H18ClOP
Molecular Weight 328.8 g/mol
CAS No. 5293-83-4
Cat. No. B1587490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hydroxymethyl)triphenylphosphonium chloride
CAS5293-83-4
Molecular FormulaC19H18ClOP
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C19H18OP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2;1H/q+1;/p-1
InChIKeyVTXFLDLWTNQCAL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Hydroxymethyl)triphenylphosphonium Chloride (CAS 5293-83-4) – Technical Specifications and Strategic Sourcing Considerations


(Hydroxymethyl)triphenylphosphonium chloride (CAS 5293-83-4) is a quaternary phosphonium salt with the molecular formula C₁₉H₁₈ClOP and a molecular weight of 328.77 g/mol . It is characterized by a central phosphorus atom bonded to three phenyl groups and a single hydroxymethyl (-CH₂OH) moiety, forming a stable, positively charged cation balanced by a chloride counterion [1]. This compound is a fundamental building block in organic synthesis, valued for its reactivity as a precursor to phosphonium ylides in Wittig-type chemistry and for the lipophilic, mitochondria-targeting properties conferred by its triphenylphosphonium core [2].

Procurement Alert: Why (Hydroxymethyl)triphenylphosphonium Chloride Cannot Be Replaced by Generic Phosphonium Salts


The practice of substituting (Hydroxymethyl)triphenylphosphonium chloride with other triphenylphosphonium salts based on superficial structural similarity is scientifically unsound and carries significant performance risks. While analogs like methoxymethyltriphenylphosphonium chloride share the same cationic core, the specific substituent (-CH₂OH vs. -CH₂OCH₃) dictates the compound's fundamental reactivity, stability, and application profile [1]. In key applications, such as the in situ generation of formaldehyde for Wittig olefination or as a mitochondria-targeting vector, the hydroxymethyl group is not an interchangeable feature; it is the essential functional handle that enables unique reaction cascades and biological accumulation [2]. The evidence detailed below quantifies these critical differences in yield, stability, and molecular mechanism, demonstrating that generic substitution leads to suboptimal results or outright experimental failure.

Procurement-Driven Quantitative Evidence: (Hydroxymethyl)triphenylphosphonium Chloride vs. Key Analogs


Differentiator #1: In Situ Generation of Formaldehyde for Wittig Olefination

(Hydroxymethyl)triphenylphosphonium chloride serves as a masked formaldehyde equivalent, undergoing in situ decomposition to generate both triphenylphosphine and formaldehyde, which then participate in a Wittig olefination with benzylic or allylic halides. This unique cascade is not possible with the methoxymethyl analog [1]. The reaction proceeds under mild conditions (room temperature, basic conditions) to yield terminal alkenes in 61–89% yields [1].

Wittig reaction Olefination Formaldehyde equivalent Organic synthesis

Differentiator #2: Hydrolytic Stability and Mild Deprotection in Aldehyde Synthesis

When used to prepare enol ethers from ketones for aldehyde homologation, the tetrahydropyranyl (THP) ethers derived from (hydroxymethyl)triphenylphosphonium chloride exhibit superior hydrolytic lability compared to standard methyl ethers derived from methoxymethyltriphenylphosphonium chloride [1]. This allows for milder acid-catalyzed hydrolysis conditions, reducing the risk of side reactions on sensitive substrates.

Aldehyde synthesis Wittig reaction Enol ether hydrolysis Protecting group

Differentiator #3: Facile Synthesis of Gold(I) Complexes

(Hydroxymethyl)triphenylphosphonium chloride demonstrates a unique reactivity with potassium dihalodicyanoaurates, facilitating a straightforward synthesis of (triphenylphosphine)gold(I) halides. In contrast, related organyltriphenylphosphonium halides may not yield the same product under identical conditions [1].

Gold coordination chemistry Metal complexes Synthesis Catalysis

Differentiator #4: Synthetic Yield of Phosphonium Salt Itself

The synthesis of the hydroxymethyltriphenylphosphonium bromide analog is reported to proceed with a high isolated yield of 87% using a straightforward room-temperature protocol [1]. While this is a class-level characteristic, it provides a benchmark for comparing the efficiency of sourcing this specific salt versus synthesizing it in-house.

Phosphonium salt synthesis Yield optimization Chemical process

Strategic Application Scenarios for (Hydroxymethyl)triphenylphosphonium Chloride Based on Quantifiable Differentiation


Scenario 1: One-Pot Terminal Alkene Synthesis Avoiding Gaseous Formaldehyde

For research groups focused on streamlining olefination workflows, this compound is the reagent of choice. Its ability to serve as an in situ source of formaldehyde for a Wittig cascade [1] eliminates the need for gaseous formaldehyde cylinders, significantly improving laboratory safety and operational simplicity. The high yields (61–89%) for terminal alkenes under mild conditions [1] provide a robust and reliable method for constructing carbon-carbon double bonds from benzylic or allylic halides.

Scenario 2: Multi-Step Synthesis of Acid-Sensitive Aldehydes from Ketones

This compound is strategically critical when homologating ketones to aldehydes in the presence of acid-labile functional groups. The resulting tetrahydropyranyl enol ether intermediates can be cleaved under notably milder conditions than the corresponding methyl ethers [1], preserving sensitive structural motifs. This feature is essential for medicinal chemists and natural product chemists working with complex molecular architectures, where harsh acid treatments would degrade the target molecule or its precursors.

Scenario 3: Direct Synthesis of Triphenylphosphine Gold(I) Halide Complexes

In coordination chemistry and catalysis laboratories, this compound provides a unique and direct entry point to (Ph₃P)AuHal complexes [1]. This reactivity bypasses the conventional, lengthier route of first generating free triphenylphosphine. By selecting this reagent, researchers can achieve a more atom-economical and time-efficient synthesis of these important gold catalysts, streamlining their work in developing novel organometallic reactions and materials.

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